![molecular formula C16H13NO3S B2730943 [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate CAS No. 880273-97-2](/img/structure/B2730943.png)
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate
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Overview
Description
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate is a complex organic compound that features a thiophene ring, an isoxazole ring, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with dipolarophiles to form isoxazole rings . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials, such as organic solar cells and polymers.
Mechanism of Action
The mechanism of action of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- Methyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
Uniqueness
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on anti-cancer properties, insecticidal effects, and other pharmacological applications. The compound has been synthesized and studied for its interaction with various biological targets, particularly in cancer therapy.
The compound's chemical structure can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₅N₃O₄S₂ |
Molecular Weight | 389.5 g/mol |
CAS Number | 1209960-74-6 |
Anti-Cancer Properties
Recent studies have highlighted the compound's potential as an anti-cancer agent. It has been evaluated for its effectiveness against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The findings suggest that the compound exhibits significant cytotoxicity, with IC₅₀ values indicating potent anti-tumor activity.
Table 1: Cytotoxicity of this compound
Cell Line | IC₅₀ (µM) |
---|---|
A549 | 0.20 ± 0.05 |
MCF-7 | 1.25 ± 0.11 |
HeLa | 1.03 ± 0.24 |
The compound's mechanism of action appears to involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival in cancer cells. Inhibition of this pathway leads to cell cycle arrest and apoptosis in treated cells .
Insecticidal Activity
In addition to its anti-cancer properties, this compound has shown promise as an insect repellent. Studies indicate that compounds with a benzoate structure exhibit repellency against various insect species, including bed bugs (Cimex lectularius). The compound's structural analogs have been tested for their efficacy in repelling these pests, contributing to the search for alternatives to conventional insecticides .
Table 2: Repellent Activity Against Bed Bugs
Compound | Repellent Efficacy (p-value) |
---|---|
Methyl Benzoate | p < 0.0001 |
Methyl 2-Methoxybenzoate | p < 0.0001 |
Methyl 3-Methoxybenzoate | p < 0.0007 |
These results suggest that the compound may be effective in controlling bed bug populations, particularly those resistant to traditional insecticides.
Case Study 1: Cancer Cell Line Evaluation
A study conducted on various substituted derivatives of thiophene revealed that this compound had superior activity compared to other analogs. The most promising derivative demonstrated a remarkable ability to induce apoptosis in A549 cells at low concentrations, highlighting its potential as a therapeutic agent .
Case Study 2: Insect Repellency Testing
In a series of experiments evaluating the repellent properties of benzoate compounds against bed bugs, this compound was found to exhibit strong spatial repellency. The study utilized video tracking systems to analyze insect behavior in the presence of attractants and confirmed the compound's effectiveness over extended periods .
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-11-5-2-3-6-13(11)16(18)19-10-12-9-14(20-17-12)15-7-4-8-21-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIBOFFUQQLYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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